molecular formula C16H10BrCl3N2O3 B3695521 N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide

Cat. No.: B3695521
M. Wt: 464.5 g/mol
InChI Key: ZYNILAANUIRICC-UHFFFAOYSA-N
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Description

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a bromo-methoxyphenyl group, and a trichloroacetamide moiety, which collectively contribute to its distinctive properties.

Properties

IUPAC Name

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl3N2O3/c1-24-12-4-2-8(6-10(12)17)14-22-11-7-9(3-5-13(11)25-14)21-15(23)16(18,19)20/h2-7H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNILAANUIRICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(Cl)(Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole ring, followed by the introduction of the bromo-methoxyphenyl group through electrophilic aromatic substitution. The final step involves the acylation of the intermediate with trichloroacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde or methoxybenzoic acid, while substitution of the bromo group can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring and the bromo-methoxyphenyl group allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The trichloroacetamide moiety may also play a role in stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-pyridinyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine

Uniqueness

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trichloroacetamide moiety, in particular, distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide

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